5-Amino-3-methyl-1-pyridin-3-yl-1H-pyrazole-4-carbonitrile
Overview
Description
“5-Amino-3-methyl-1-pyridin-3-yl-1H-pyrazole-4-carbonitrile” is a derivative of aminopyrazole . Aminopyrazoles are a class of organic compounds that have been used as building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . They have been used in the synthesis of remarkable organic molecules with versatile functionalities .
Scientific Research Applications
Synthesis of Tetrazoles and Pyrazolopyrimidines
- Research has explored the synthesis of new tetrazoles and 1H-pyrazolo[3,4-d]pyrimidine derivatives from 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. This includes the unexpected formation of pyrazolopyrimidines instead of the desired tetrazole derivatives, particularly in the presence of a methyl group at the C3-position of the pyrazole ring (Faria et al., 2013).
Synthesis of Pyrazolo[3,4-b]Pyridines
- The compound has been used in the synthesis of 4-amino-1H-pyrazolo[3,4-b]pyridines, a novel series of compounds prepared through reactions with acetylacetone in the presence of tin(IV) chloride. These compounds are precursors to another set of compounds, demonstrating its utility in heterocyclic chemistry (Hu et al., 2018).
Antibacterial and Antitumor Applications
- The derivative 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, related to the queried compound, has been used to synthesize compounds with notable antibacterial activity against various bacteria and antifungal activity against Fusarium Oxysporum and Penicillium expansum. Some of these compounds also showed antitumor activity against liver cell lines (El-Borai et al., 2012).
Anti-Inflammatory Activity
- Synthesis of pyrazolo[3,4-d]pyrimidines from 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile has been studied, with the resulting compounds evaluated for anti-inflammatory activity. The synthesis involves various reactions leading to novel pyrazolo[3,4-d]pyrimidines with potential medicinal applications (El-Dean et al., 2016).
Spectral and Quantum Studies
- The compound has been studied for its spectral and quantum characteristics. Research involving the synthesis of novel compounds from reactions with 5-amino-3-methyl-1H-pyrazole highlights its utility in advanced chemical studies, including the analysis of hyperpolarizability and thermodynamic properties (Halim & Ibrahim, 2022).
Safety and Hazards
Future Directions
Aminopyrazoles, including “5-Amino-3-methyl-1-pyridin-3-yl-1H-pyrazole-4-carbonitrile”, have a broad range of chemical and biological properties, making them important in the development of new drugs . They show promise for future research and development in the field of pharmaceutics and medicinal chemistry .
Properties
IUPAC Name |
5-amino-3-methyl-1-pyridin-3-ylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-7-9(5-11)10(12)15(14-7)8-3-2-4-13-6-8/h2-4,6H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFRAZVRZYNQPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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